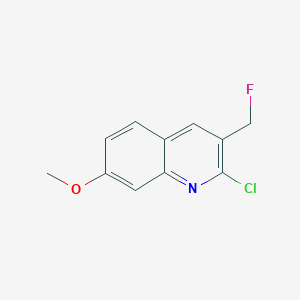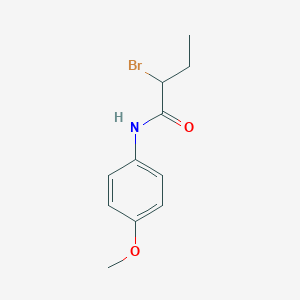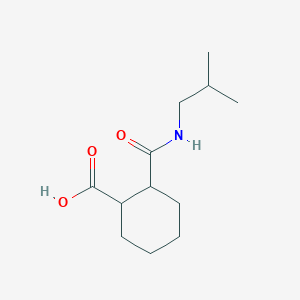
2-Isobutylcarbamoyl-cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isobutylcarbamoyl-cyclohexanecarboxylic acid is a biochemical compound with the molecular formula C12H21NO3 and a molecular weight of 277.30 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for 2-Isobutylcarbamoyl-cyclohexanecarboxylic acid is 1S/C12H21NO3/c1-8(2)7-13-11(14)9-5-3-4-6-10(9)12(15)16/h8-10H,3-7H2,1-2H3,(H,13,14)(H,15,16) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 227.3 . Its IUPAC name is 2-[(isobutylamino)carbonyl]cyclohexanecarboxylic acid .Aplicaciones Científicas De Investigación
Biotechnological Applications
Biotechnological Routes Based on Lactic Acid Production from Biomass Lactic acid is significantly produced through the fermentation of sugars present in biomass. It serves as a feedstock for green chemistry, enabling the production of various chemicals such as pyruvic acid, acrylic acid, and lactate ester through both chemical and biotechnological routes. This demonstrates the potential of lactic acid derivatives, possibly including compounds similar to 2-Isobutylcarbamoyl-cyclohexanecarboxylic acid, in sustainable chemistry applications (Gao, Ma, & Xu, 2011).
Role in Nutrition and Metabolism
Isoacids in Ruminant Nutrition Isoacids, including isobutyric, 2-methylbutyric, and isovaleric acid, are produced in the digestive tracts of ruminants and are crucial for the biosynthesis of amino acids and higher branched-chain volatile fatty acids. They have a general positive influence on microbial fermentation in the rumen, indicating the importance of branched-chain and cyclohexane carboxylic acid derivatives in animal nutrition and metabolic regulation (Andries, Buysse, Brabander, & Cottyn, 1987).
Microbial Production and Bio-based Economy
Microbial Production of Volatile Fatty Acids The microbial production of volatile fatty acids (VFAs), such as acetic acid, propionic acid, butyric acid, isobutyric acid, and isovaleric acid, from biomass presents an environmentally friendly alternative to petroleum-based VFAs. These compounds are used as building blocks for a variety of industrial chemicals, highlighting the potential for microbial routes to contribute to the bio-based economy (Bhatia & Yang, 2017).
Advanced Materials from Biopolymers
Physical and Mechanical Properties of PLA in Applications Poly(lactic acid) (PLA) is a biodegradable polyester with extensive applications in medical and industrial fields. Research on PLA's mechanical and physical properties is crucial for its stability, processability, and suitability for specific requirements. This research area showcases the importance of understanding and improving the properties of biopolymers, potentially including derivatives of 2-Isobutylcarbamoyl-cyclohexanecarboxylic acid, for widespread applications (Farah, Anderson, & Langer, 2016).
Safety and Hazards
Propiedades
IUPAC Name |
2-(2-methylpropylcarbamoyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-8(2)7-13-11(14)9-5-3-4-6-10(9)12(15)16/h8-10H,3-7H2,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDLTLNVUIGTNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1CCCCC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isobutylcarbamoyl-cyclohexanecarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-Dimethyl-2-[2-oxo-2-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]ethyl]sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2683845.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2683849.png)
![4-[(3-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2683850.png)
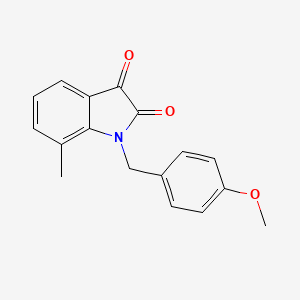
![2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2683852.png)
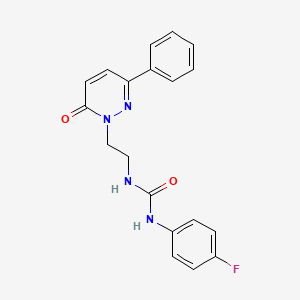

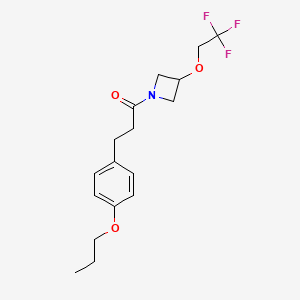

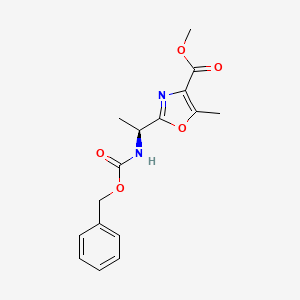
![5,5-dibenzyl-3-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}imidazolidine-2,4-dione](/img/structure/B2683863.png)
![N-[[2-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine](/img/structure/B2683865.png)
